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molecular formula C13H13NO2 B3117768 N-methoxy-N-methylnaphthalene-1-carboxamide CAS No. 226931-26-6

N-methoxy-N-methylnaphthalene-1-carboxamide

Cat. No. B3117768
M. Wt: 215.25 g/mol
InChI Key: FKBCHFRDVIJOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472526B1

Procedure details

3.44 g (20 mmol) of 1-naphthoic acid was dissolved in 20 ml of dimethylformamide, and then 4.6 g (24 mmol) of EDC, 2.02 g (20 mmol) of triethylamine and 3.24 g (24 mmol) of HOBT were added thereto. The resulting mixture was stirred at 0° C. for 5 minutes. To the reaction solution was added 1.85 g (20 mmol) of N,O-dimethylhydroxylamine hydrochloride, which was then stirred at room temperature for 5 hours. The solvent was removed under reduced pressure and then 100 ml of saturated potassium carbonate solution was added to the residue. The resulting solution was extracted with ethyl acetate. Then, the organic layer was washed sequentially with 1N aqueous hydrochloric acid solution, aqueous sodium chloride solution and water, dried over anhydrous sodium sulfate and concentrated to give 3.04 g (1.50 mmol) of the title compound.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Two
Name
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.85 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(Cl)CCl.C(N(CC)CC)C.C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:36][NH:37][O:38][CH3:39]>CN(C)C=O>[CH3:36][N:37]([C:11]([C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)=[O:13])[O:38][CH3:39] |f:4.5|

Inputs

Step One
Name
Quantity
3.44 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.24 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.85 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
100 ml of saturated potassium carbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
Then, the organic layer was washed sequentially with 1N aqueous hydrochloric acid solution, aqueous sodium chloride solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN(OC)C(=O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: MASS 3.04 g
YIELD: CALCULATEDPERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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